molecular formula C11H10BrF3OS B14065393 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14065393
M. Wt: 327.16 g/mol
InChI Key: MYUVIQMXUPLZMN-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes bromine, trifluoromethylthio, and propanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromomethyl group or other functional groups within the molecule.

    Substitution: The bromomethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylpropanones.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and trifluoromethylthio groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
  • 1-(4-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in certain contexts.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-10(16)8-3-7(6-12)4-9(5-8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

MYUVIQMXUPLZMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F

Origin of Product

United States

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